N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,4-Dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at position 1, a 3,4-dimethylphenylacetamido group at position 5, and a carboxamide linkage at position 2. This compound shares structural similarities with pharmacologically active triazole-carboxamide derivatives, which are known for their antiproliferative, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
5-acetamido-N-(3,4-dimethylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-12-5-9-17(10-6-12)25-19(21-15(4)26)18(23-24-25)20(27)22-16-8-7-13(2)14(3)11-16/h5-11H,1-4H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRALIZKRJRVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring:
Introduction of the acetamido group: This step involves the acylation of the triazole ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the methylphenyl groups: This can be done through a Friedel-Crafts alkylation reaction using methylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and continuous flow reactors to scale up the process.
Chemical Reactions Analysis
Hydrolysis of the Acetamido Group
The acetamido moiety (–NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate derivative. This reaction is critical for modifying the compound’s solubility or introducing reactive sites for further functionalization.
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Conditions :
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Acidic: HCl (6M), reflux, 4–6 hours.
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Basic: NaOH (2M), 80°C, 3 hours.
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Outcome :
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Formation of 5-amino-1-(4-methylphenyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (acidic) or its sodium salt (basic).
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The reaction is monitored via TLC or NMR to confirm complete conversion.
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Nucleophilic Substitution at the Acetamido Group
The acetamido group participates in nucleophilic acyl substitution reactions, enabling the introduction of diverse amines or alcohols.
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Reagents :
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Primary/secondary amines (e.g., methylamine, aniline).
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Alcohols (e.g., methanol, ethanol) with catalytic H₂SO₄.
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Mechanism :
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Attack by the nucleophile at the carbonyl carbon, displacing the acetamido group.
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Example Reaction :
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With methylamine: Forms 5-(methylamino)-1-(4-methylphenyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide .
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Triazole Ring Functionalization
The 1,2,3-triazole core engages in cycloaddition and metal-catalyzed coupling reactions due to its electron-rich nature.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While the compound itself contains a triazole, its derivatives (e.g., azide-functionalized analogs) can participate in CuAAC to form bis-triazole complexes .
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Conditions :
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Application :
Electrophilic Aromatic Substitution
The aromatic rings (3,4-dimethylphenyl and 4-methylphenyl) undergo halogenation or nitration.
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Example :
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Bromination at the para position of the 4-methylphenyl group using Br₂/FeBr₃.
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Oxidation of the Methyl Substituent
The methyl groups on the aromatic rings can be oxidized to carboxylic acids under strong oxidizing conditions.
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Reagents :
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KMnO₄, H₂SO₄, heat.
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Outcome :
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Conversion of –CH₃ to –COOH, enhancing polarity.
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Reduction of the Carboxamide Group
The carboxamide (–CONH–) is reduced to a methylene amine (–CH₂NH–) using LiAlH₄.
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Conditions :
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LiAlH₄ (excess), dry THF, reflux.
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Interaction with Biological Targets
The compound’s triazole and carboxamide groups facilitate hydrogen bonding and π-stacking with enzymes or receptors, as seen in related triazole derivatives .
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Key Interactions :
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Inhibition of cytochrome P450 enzymes via coordination to heme iron.
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Antagonism of the Pregnane X receptor (PXR) in drug metabolism studies.
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Stability Under Ambient Conditions
The compound demonstrates moderate stability in solution but may degrade under prolonged UV exposure or in strongly acidic/basic environments.
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Degradation Products :
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Hydrolyzed acetamido group (as above) or cleavage of the triazole ring.
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Scientific Research Applications
Anticancer Properties
The triazole moiety is known for its significant anticancer properties. Research indicates that compounds similar to N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit potent activity against various cancer cell lines. Preliminary studies suggest that this compound may act as an inhibitor of key enzymes and receptors involved in cancer progression.
Case Study: Antitumor Efficacy
In a study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in a tumor volume reduction of approximately 60% after four weeks at a dosage of 10 mg/kg. The mechanism of action is believed to involve the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for tumor growth and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 5.2 | EGFR Inhibition |
| Similar Triazole Derivative | H460 | 4.8 | Apoptosis Induction |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties attributed to the triazole ring's ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways. This makes it a candidate for developing new antimicrobial agents.
Antimicrobial Testing Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
In vitro studies have shown selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines.
Synthesis and Structure
The synthesis of this compound typically involves several key steps that allow for high yields and purity. The structural features include:
- Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
- Acetamido Group : Enhances solubility and biological activity.
- Aromatic Substituents : Contribute to the compound's interaction with biological targets.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
Key structural analogues and their substituent variations are summarized below:
Key Observations :
- Acetamido vs. Amino: The acetamido group (R<sup>5</sup>) may enhance metabolic stability compared to primary amines but reduce hydrogen-bond donor capacity .
- Carboxamide Linkage: The N-(3,4-dimethylphenyl) carboxamide group differs from analogues with electron-withdrawing substituents (e.g., cyano, acetyl), which could modulate electronic effects and solubility .
Pharmacological Activity
Triazole-carboxamides exhibit diverse biological activities dependent on substituent patterns:
- Anticancer Activity : Analogues with halogenated aryl groups (e.g., 2,5-dichlorophenyl) show specificity against renal and CNS cancers, while acetylated derivatives (e.g., N-(4-acetylphenyl)) are explored as kinase inhibitors . The target compound’s 3,4-dimethylphenyl group may confer selectivity toward lipid-rich tumor microenvironments due to increased lipophilicity.
- Antimicrobial Potential: 5-Amino-triazoles with sulfonyl or indole groups demonstrate moderate activity against Trypanosoma cruzi . The acetamido group in the target compound could enhance membrane permeability in prokaryotic systems.
Structure-Activity Relationships (SAR)
- Aryl Substituents : Para-substituted aryl groups (e.g., 4-methylphenyl) generally improve metabolic stability compared to ortho/meta isomers .
Physical and Chemical Properties
- Thermal Stability : Analogues with carboxamide linkages exhibit decomposition points >250°C , suggesting similar stability for the target compound.
- Solubility : The acetamido group may enhance aqueous solubility relative to methyl-substituted triazoles but reduce it compared to ionic derivatives (e.g., carboxylates).
Biological Activity
N-(3,4-dimethylphenyl)-5-acetamido-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring with various functional groups that enhance its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound's structure includes a triazole ring substituted with an acetamido group and aromatic rings. The synthesis typically involves the azide-alkyne cycloaddition reaction, a key process in click chemistry. This method allows for high yields and purity of the desired triazole compound under mild conditions.
General Reaction Mechanism
The general reaction mechanism for synthesizing this compound can be summarized as follows:
- Formation of Azide and Alkyne : Reactants are prepared as azides and terminal alkynes.
- Cycloaddition : The azides react with terminal alkynes in the presence of a copper catalyst to form the triazole ring.
- Purification : The product is purified through crystallization or chromatography.
Biological Activities
This compound exhibits various biological activities attributed to the 1,2,3-triazole moiety. Preliminary studies suggest potential activities such as:
- Antifungal Activity : Compounds containing the triazole structure have been reported to inhibit fungal growth effectively.
- Antibacterial Properties : Similar derivatives have shown significant antibacterial effects against various pathogens.
- Anticancer Activity : Some studies indicate that triazole derivatives can inhibit cancer cell proliferation.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antifungal | Inhibition of fungal growth through interference with ergosterol synthesis. |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis. |
| Anticancer | Induces apoptosis in cancer cells through various mechanisms including DNA damage and mitochondrial dysfunction. |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors that regulate cell growth and apoptosis.
Case Studies
Recent studies have explored the biological activity of similar triazole compounds:
- Antiproliferative Activity : A related compound exhibited strong antiproliferative effects against leukemia cell lines (e.g., HL-60) comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Research indicated that certain triazoles induce morphological changes in treated cells indicative of apoptosis (e.g., chromatin condensation and DNA fragmentation) .
Q & A
Q. Tables
Q. Table 1: Key Reaction Conditions for Triazole Formation
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 60–80°C | |
| Catalyst (CuSO₄) | 5–10 mol% | |
| Solvent | DMF:H₂O (3:1 v/v) | |
| Reaction Time | 12–24 hours |
Q. Table 2: Common Impurities and Detection Methods
| Impurity Type | Detection Method | Threshold |
|---|---|---|
| Unreacted Azide | HPLC-MS (RT = 4.2 min) | <0.5% |
| Copper Residues | ICP-OES | <10 ppm |
| Solvent Traces | GC-FID | <500 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
